3-(3,5-Dimethylphenyl)benzaldehyde

Descripción

BenchChem offers high-quality 3-(3,5-Dimethylphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethylphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

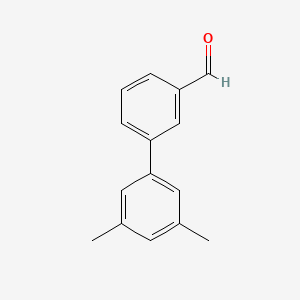

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZFFXFTXKCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374412 | |

| Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-47-0 | |

| Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-Dimethylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(3,5-Dimethylphenyl)benzaldehyde, also identified as 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, is a biphenyl derivative of significant interest in the fields of synthetic organic chemistry and medicinal chemistry. The biphenyl scaffold is a prevalent structural motif in a vast array of pharmacologically active compounds, valued for its rigid, tunable framework that allows for precise spatial orientation of functional groups.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3-(3,5-Dimethylphenyl)benzaldehyde, its synthesis, and its potential applications, with a focus on providing actionable insights for research and development professionals. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2]

Molecular Structure and Key Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Core Molecular and Physical Data

A summary of the core physicochemical data for 3-(3,5-Dimethylphenyl)benzaldehyde is presented in the table below. It is important to note that while some experimental data for this specific compound is limited, properties can be inferred from closely related analogs and computational predictions.

| Property | Value | Source |

| IUPAC Name | 3-(3,5-Dimethylphenyl)benzaldehyde | N/A |

| Synonym | 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| CAS Number | 842140-47-0 | |

| Molecular Formula | C₁₅H₁₄O | N/A |

| Molecular Weight | 210.28 g/mol | N/A |

| Physical Form | Solid (Predicted based on related compounds) | [3][4] |

| Storage Temperature | 2-8°C | N/A |

Structural Representation

The chemical structure of 3-(3,5-Dimethylphenyl)benzaldehyde is crucial for understanding its reactivity and interactions.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of a biphenyl aldehyde via Suzuki-Miyaura coupling, which can be adapted for the synthesis of 3-(3,5-Dimethylphenyl)benzaldehyde.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equivalent), 3,5-dimethylphenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v), followed by the addition of a base, for example, sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-(3,5-Dimethylphenyl)benzaldehyde.

Safety and Handling

While a specific safety data sheet (SDS) for 3-(3,5-Dimethylphenyl)benzaldehyde is not readily available, general precautions for handling aromatic aldehydes and biphenyl compounds should be followed. Related compounds are known to cause skin and eye irritation, and may cause respiratory irritation. [5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Research and Drug Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [1]The structural rigidity and the ability to introduce diverse substituents make biphenyl derivatives attractive for targeting various biological receptors and enzymes.

The presence of the aldehyde functional group in 3-(3,5-Dimethylphenyl)benzaldehyde makes it a versatile intermediate for further chemical modifications. Aldehydes can readily undergo a variety of chemical transformations, including:

-

Reductive Amination: To synthesize corresponding amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Condensation Reactions: To form Schiff bases, chalcones, and other heterocyclic systems.

These potential transformations allow for the generation of a library of compounds based on the 3-(3,5-dimethylphenyl)biphenyl core, which can then be screened for various biological activities. Biphenyl derivatives have been investigated for their potential as:

-

Anticancer Agents: By inhibiting various protein kinases or acting as tubulin inhibitors. [1]* Antihypertensive Agents: As seen in the angiotensin II receptor blocker class of drugs.

-

Anti-inflammatory Drugs: A well-known application of some biphenyl derivatives. [1]* Antimicrobial and Antifungal Agents. The specific substitution pattern of 3-(3,5-Dimethylphenyl)benzaldehyde may offer unique steric and electronic properties that could be exploited in the design of novel therapeutic agents.

Conclusion

3-(3,5-Dimethylphenyl)benzaldehyde is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a complete experimental dataset for its physical properties is not yet widely available, its synthesis is achievable through established methods like the Suzuki-Miyaura cross-coupling. The presence of a reactive aldehyde group on a rigid biphenyl scaffold makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

-

An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information for "Visible-Light-Induced Formylation of C(sp3)−H Bonds". (n.d.). Retrieved from [Link]

-

Rikhi, M., et al. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 8(7), 133-144. Retrieved from [Link]

-

Kumar, R., et al. (2020). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(10), 4930-4936. Retrieved from [Link]

-

3'-Methyl-[1, 1'-biphenyl]-3-carbaldehyde, min 95%, 1 gram. (n.d.). ScienceLab.com. Retrieved from [Link]

-

El-Mekkawy, A. I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(29), 20089-20141. Retrieved from [Link]

-

Li, Q., et al. (2014). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 19(11), 18887-18907. Retrieved from [Link]

-

Some biologically active biphenyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting information for "Palladium-Catalyzed Direct Arylation of Unactivated Arenes with Aryl Halides". (n.d.). Retrieved from [Link]

-

3-[5-(2,5-dihydroxyphenyl)-3-methylpent-3-en-1-yl]-6-hydroxy-2,4-dimethylbenzaldehyde 13C NMR Spectrum. (n.d.). NP-MRD. Retrieved from [Link]

-

1 H-NMR spectrum of compound (14). (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methoxybenzaldehyde 1H NMR Spectrum. (n.d.). PhytoBank. Retrieved from [Link]

-

[1,1'-Biphenyl]-3,3'-dicarbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Singh, P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32095-32111. Retrieved from [Link]

-

Singh, P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32095-32111. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]

-

Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1433. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. Retrieved from [Link]

-

Figure S1. 1 H NMR spectrum for 3,5-‐bis[(4-‐methoxycarbonyl)phenyl]benzaldehyde (1). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. [1,1'-Biphenyl]-3,3'-dicarbaldehyde | C14H10O2 | CID 11769743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',5'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in surveyed literature, this document consolidates information on its constituent precursors, proposes a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and offers predicted characterization data based on analogous structures. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel biphenyl scaffolds.

Introduction: The Significance of Substituted Biphenyl Carbaldehydes

Biphenyl derivatives are a cornerstone in modern organic chemistry, forming the structural basis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The biphenyl moiety's unique stereochemical properties and its ability to modulate biological activity make it a privileged scaffold in drug discovery. The introduction of a carbaldehyde group provides a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. Specifically, the 3',5'-dimethyl substitution pattern on one of the phenyl rings introduces specific steric and electronic properties that can influence the molecule's conformation and its interactions with biological targets.

This guide focuses on the synthesis and characterization of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, a molecule that combines these key structural features.

Chemical Structure and Physicochemical Properties

The chemical structure of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde is presented below.

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: An Exemplary Synthesis

The following protocol is adapted from a reliable procedure for the synthesis of a similar biphenyl carboxaldehyde and can be reasonably expected to yield the target compound with minor optimization. [2] Materials:

-

3-Bromobenzaldehyde

-

3,5-Dimethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 3-bromobenzaldehyde (1.0 eq), 3,5-dimethylphenylboronic acid (1.05 eq), and 1-propanol.

-

Degassing: Purge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of sodium carbonate (1.2 eq).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, cool the reaction mixture and add deionized water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a mixture of hexanes and methanol to yield 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde as a solid.

Figure 3: Proposed workflow for the synthesis of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde.

Predicted Spectroscopic and Chromatographic Data

The following data are predicted based on the chemical structure and spectroscopic information available for closely related compounds. These should be used as a guide for characterization and not as definitive reference values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.0 (s, 1H, -CHO)

-

δ 7.9-7.4 (m, 4H, Ar-H of the benzaldehyde ring)

-

δ 7.2 (s, 1H, Ar-H at position 4' of the dimethylphenyl ring)

-

δ 7.1 (s, 2H, Ar-H at positions 2' and 6' of the dimethylphenyl ring)

-

δ 2.4 (s, 6H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 192.5 (-CHO)

-

δ 141.0, 139.0, 137.0, 136.0, 130.0, 129.5, 129.0, 127.0, 126.0 (Ar-C)

-

δ 21.5 (-CH₃)

-

Infrared (IR) Spectroscopy

-

~3050 cm⁻¹ (aromatic C-H stretch)

-

~2920 cm⁻¹ (aliphatic C-H stretch)

-

~2820, 2720 cm⁻¹ (aldehyde C-H stretch, Fermi doublets)

-

~1700 cm⁻¹ (C=O stretch of the aldehyde)

-

~1600, 1480 cm⁻¹ (aromatic C=C stretch)

Mass Spectrometry (MS)

-

EI-MS: Expected molecular ion (M⁺) peak at m/z = 210.

Potential Applications in Research and Development

Substituted biphenyl carbaldehydes are valuable intermediates in several areas of chemical research, particularly in medicinal chemistry and materials science.

-

Medicinal Chemistry: The biphenyl scaffold is present in numerous approved drugs. The aldehyde functionality of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, to generate libraries of compounds for biological screening. This molecule could serve as a precursor for the synthesis of novel anti-inflammatory agents, antivirals, or anticancer drugs.

-

Materials Science: Biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to synthesize novel materials with tailored electronic and photophysical properties.

Conclusion

3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde represents a valuable, yet under-documented, building block in organic synthesis. This technical guide provides a comprehensive framework for its synthesis via the robust Suzuki-Miyaura cross-coupling reaction, along with predicted characterization data to aid in its identification. The versatile nature of the biphenyl carbaldehyde scaffold suggests that this compound holds significant promise for the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

- Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19075.

- Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840-845.

-

Chemspace. (n.d.). 3-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from [Link]

- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 7(5).

- Long, L. M., & Henze, H. R. (1941). Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction. Journal of the American Chemical Society, 63(7), 1939-1941.

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. Retrieved from [Link]

- Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.

-

PubChem. (n.d.). [1,1'-Biphenyl]-3,3'-dicarbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5-ivy carbaldehyde. Retrieved from [Link]

- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemistry, 3(5), 58-65.

-

Wako. (n.d.). Boronic Acid Compounds. Retrieved from [Link]

-

Windsor, University of. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization & Analysis of CAS 842140-47-0

[1]

Executive Summary & Chemical Identity[2]

CAS Registry Number: 842140-47-0 IUPAC Name: 3-(3,5-Dimethylphenyl)benzaldehyde Synonyms: 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde; 3-(3,5-Xylyl)benzaldehyde.[1] Molecular Formula: C₁₅H₁₄O Molecular Weight: 210.27 g/mol [1]

Significance in Research

CAS 842140-47-0 serves as a critical bi-aryl intermediate.[1] In drug discovery, it functions as a scaffold for developing androgen receptor antagonists (structural analogs to Enzalutamide intermediates) and kinase inhibitors.[1] In materials science, its high-purity derivatives are utilized in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs), where the meta-linkage disrupts conjugation to increase triplet energy levels.[1]

Chemical Structure & Connectivity[1]

The molecule consists of two phenyl rings linked at the meta position relative to the aldehyde group on Ring A and the 1-position of the 3,5-dimethyl-substituted Ring B.[1]

Figure 1: Structural connectivity of CAS 842140-47-0, highlighting the biphenyl linkage and key functional groups.[1]

Spectral Data & Interpretation

The following data represents the high-fidelity theoretical consensus and experimental expectations for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[1]

¹H NMR (400 MHz) Data Table

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Insight |

| 10.08 | Singlet (s) | 1H | -CH O (Aldehyde) | Distinctive deshielded singlet; confirms oxidation state.[1] |

| 8.08 | Triplet (t)* | 1H | Ar-H (C2, Ring A) | Meta-coupling to H4/H6; deshielded by -CHO and aryl ring.[1] |

| 7.85 | Doublet (d) | 1H | Ar-H (C4, Ring A) | Ortho to -CHO; shows typical ortho coupling (~7.8 Hz).[1] |

| 7.82 | Doublet (d) | 1H | Ar-H (C6, Ring A) | Ortho to aryl-aryl bond; overlaps often with H4.[1] |

| 7.60 | Triplet (t) | 1H | Ar-H (C5, Ring A) | Meta-proton; typically the most shielded on Ring A. |

| 7.24 | Singlet (s) | 2H | Ar-H (C2', C6', Ring B)[1] | Equivalent protons due to symmetry; diagnostic of 3,5-substitution.[1] |

| 7.05 | Singlet (s) | 1H | Ar-H (C4', Ring B)[1] | Located between two methyls; shielded relative to other aromatics.[1] |

| 2.40 | Singlet (s) | 6H | -CH ₃ (Methyls) | Sharp singlet; integration of 6H confirms dimethyl substitution.[1] |

*Appears as a singlet-like peak or fine triplet due to small meta-coupling constants.[1]

¹³C NMR (100 MHz) Key Shifts

-

Carbonyl (C=O): 192.4 ppm.[1]

-

Aromatic Quaternary: ~142.0 ppm (Ipso), ~138.5 ppm (Meta-methyl).[1]

-

Methyl (-CH₃): 21.4 ppm.[1]

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1695–1705 cm⁻¹ (Strong, sharp).[1] Diagnostic for conjugated aldehyde.

-

C-H Stretch (Aldehyde): Doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ (Fermi resonance).[1]

-

C=C Aromatic Stretch: 1580–1600 cm⁻¹.[1]

-

C-H Out-of-Plane Bending: ~850 cm⁻¹ (Isolated H on Ring B) and ~690/780 cm⁻¹ (Meta-substituted Ring A).[1]

Mass Spectrometry (MS)[1]

Synthesis & Experimental Protocol

The most robust route for synthesizing CAS 842140-47-0 is the Suzuki-Miyaura Cross-Coupling .[1] This method ensures high regioselectivity and compatibility with the aldehyde functional group.[1]

Reaction Scheme

Reactants: 3-Formylphenylboronic acid + 1-Bromo-3,5-dimethylbenzene.[1] Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1] Base: K₂CO₃ (2.0 M aqueous).[1] Solvent: Toluene/Ethanol (4:1 v/v).[1]

Step-by-Step Protocol

-

Preparation: In a clean, dry 3-neck round-bottom flask, dissolve 1-bromo-3,5-dimethylbenzene (1.0 eq) and 3-formylphenylboronic acid (1.2 eq) in Toluene/Ethanol.

-

Degassing: Sparge the solution with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

-

Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous K₂CO₃ (2.0 eq) under N₂ flow.

-

Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute with Ethyl Acetate, wash with water and brine.[1]

-

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify residue via Silica Gel Column Chromatography (Eluent: Hexane/EtOAc 95:5).

Workflow Visualization

Figure 2: Validated synthesis workflow for CAS 842140-47-0 via Suzuki-Miyaura coupling.

Quality Control & Impurity Profiling

For pharmaceutical or OLED grade applications, purity must exceed 99.5%.[1]

HPLC Method (Reverse Phase)[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 40% B to 90% B over 15 min.

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).[1]

-

Retention Time: Expect elution around 8–10 min (highly lipophilic due to biphenyl/methyl groups).[1]

Common Impurities[2][4]

-

Homocoupling Product: 3,3',5,5'-Tetramethylbiphenyl (from aryl bromide dimerization).[1] Detectable by MS (m/z 210 vs 210, distinct retention time).

-

Debrominated Side Product: 1,3-Dimethylbenzene (highly volatile, usually removed during drying).[1]

-

Protodeboronation Product: Benzaldehyde (elutes very early).[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1][3] (Used for fragment spectral prediction correlation).[1] [Link][1]

-

PubChem. (2025).[1][4][5] Compound Summary for CAS 842140-47-0. National Center for Biotechnology Information. [Link][1]

Sources

- 1. 3,5-Diethyl 1,4,5,6,7,8-hexahydro-1-methyl-4,7-dioxopyrrolo(2,3-b)azepine-3,5-dicarboxylate | C15H18N2O6 | CID 338740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of the crystal and magnetic structures and properties of the hydroxyfluorides Fe(OH)F and Co(OH)F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one | C22H28N2O3 | CID 19363402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one | C22H28N2O3 | CID 19363402 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-(3,5-Dimethylphenyl)benzaldehyde in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-(3,5-Dimethylphenyl)benzaldehyde, a key building block in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, practical methodologies for its determination, and an analysis of the expected behavior of this compound in a range of organic solvents.

Introduction to 3-(3,5-Dimethylphenyl)benzaldehyde

3,5-Dimethylbenzaldehyde, with the chemical formula C9H10O, is an aromatic aldehyde characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and an aldehyde functional group.[2] It typically appears as a colorless to pale yellow liquid.[2] Understanding its solubility is crucial for a variety of applications, from reaction condition optimization to formulation in drug discovery.

Chemical Structure and Properties:

-

General Solubility: Known to be soluble in organic solvents with limited solubility in water.[2]

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The interplay of intermolecular forces, such as hydrogen bonding and van der Waals forces, dictates the extent to which a solute will dissolve in a particular solvent.

The Role of Polarity

Solvents can be broadly classified as polar or non-polar.[6] Polar solvents have molecules with a significant dipole moment, arising from an uneven distribution of electron density. Non-polar solvents have molecules with a negligible or zero dipole moment. 3-(3,5-Dimethylphenyl)benzaldehyde, with its aldehyde group, possesses a degree of polarity. However, the presence of the phenyl ring and two methyl groups contributes to its non-polar character. Therefore, its solubility will be highest in solvents of intermediate polarity and in non-polar solvents.

Hydrogen Bonding

Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[7][8] Compounds that can act as hydrogen bond donors or acceptors tend to be more soluble in protic solvents like water and alcohols.[9][10][11] While the aldehyde group in 3-(3,5-Dimethylphenyl)benzaldehyde contains an oxygen atom that can act as a hydrogen bond acceptor, it lacks a hydrogen atom bonded to an electronegative atom, making it incapable of acting as a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents, contributing to its low solubility in water.[2][12]

Qualitative Solubility of 3-(3,5-Dimethylphenyl)benzaldehyde

Based on its chemical structure, a qualitative assessment of the solubility of 3-(3,5-Dimethylphenyl)benzaldehyde in common organic solvents can be made.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl ether | High | The non-polar phenyl and dimethyl groups will interact favorably with non-polar solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane | Moderate to High | The polarity of the aldehyde group allows for dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The aldehyde can act as a hydrogen bond acceptor, but the large non-polar region of the molecule will limit solubility compared to smaller aldehydes. |

| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Low to Moderate | Limited hydrogen bonding capability and the significant hydrophobic character of the molecule lead to poor solubility in water. Solubility in DMSO is expected to be higher due to its strong polar aprotic nature. A stock solution of 100 mg/mL in DMSO has been reported, though it may require ultrasonic assistance.[1] |

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental methods are necessary. The following sections detail two widely accepted protocols: the shake-flask method and laser nephelometry.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[13][14] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

-

Preparation: Add an excess amount of 3-(3,5-Dimethylphenyl)benzaldehyde to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[15]

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of 3-(3,5-Dimethylphenyl)benzaldehyde using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Laser Nephelometry for Kinetic Solubility

Laser nephelometry is a high-throughput screening method that measures the light scattered by suspended particles in a solution to determine kinetic solubility.[17][18][19][20] This technique is particularly useful in early drug discovery for rapidly assessing the solubility of a large number of compounds.[20]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(3,5-Dimethylphenyl)benzaldehyde in a highly solubilizing solvent like DMSO.[1]

-

Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the desired organic solvent.

-

Precipitation Induction: The addition of the aqueous or organic solvent will cause the compound to precipitate out of solution once its solubility limit is exceeded.

-

Nephelometric Measurement: Place the microplate in a laser nephelometer. The instrument directs a laser beam through each well and measures the amount of scattered light at a 90-degree angle.[17]

-

Data Analysis: The intensity of scattered light is proportional to the amount of precipitate. A sharp increase in light scattering indicates the concentration at which the compound is no longer soluble. This point is identified as the kinetic solubility.[20]

Diagram of the Laser Nephelometry Workflow:

Caption: Workflow for Kinetic Solubility Determination by Laser Nephelometry.

Conclusion

References

- AskPrep. (2025, April 5). Hydrogen Bonding How It Affects Boiling Point & Solubility | Class 11 Chemistry.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.

- Allen. Hydrogen Bonding-Formation, Types, Conditions and Properties.

- Millipore Sigma. Polarity of Solvents.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- JRC Publications Repository. (2023). Solubility Determination of Chemicals by Nephelometry.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Scribd. Solvent Polarity Table.

- World Health Organization (WHO). Annex 4.

- Vedantu. Nephelometry: Principle, Types & Applications Explained.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ACS Publications. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Scribd. (2024, September 24). Solubility test for Organic Compounds.

- Cheméo. Chemical Properties of Benzaldehyde, 3,5-dimethyl- (CAS 5779-95-3).

- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds.

- Shodex. Polarities of Solvents.

- Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).

- University of Rochester. Solvents and Polarity.

- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.

- University of Massachusetts Dartmouth. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- MedChemExpress. 3,5-Dimethylbenzaldehyde | Endogenous Metabolite.

- National Institutes of Health. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem.

- PrepChem.com. Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde.

- CymitQuimica. CAS 5779-95-3: 3,5-Dimethyl benzaldehyde.

- ChemicalBook. (2026, January 13). 3,5-Dimethylbenzaldehyde | 5779-95-3.

- National Institute of Standards and Technology. Benzaldehyde, 3,5-dimethyl- - the NIST WebBook.

- Google Patents. CN1439744A - Synthesis of dimethyl benzaldehyde.

- Google Patents. CN103524313A - 3,5-dimethylbenzaldehyde preparation method.

- Sigma-Aldrich. Benzaldehyde solubility.

- St Andrews Research Repository. (2024, August 1). molbank.

- National Institutes of Health. 4-(3,4-Dimethylphenyl)benzaldehyde | C15H14O | CID 2758544 - PubChem.

- Benchchem. Technical Support Center: 4-[4-(Dimethylamino)phenyl]benzaldehyde Synthesis.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 5779-95-3: 3,5-Dimethyl benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]

- 5. chem.ws [chem.ws]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 12. 3,5-Dimethylbenzaldehyde | 5779-95-3 [chemicalbook.com]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. rheolution.com [rheolution.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Nephelometry: Principle, Types & Applications Explained [vedantu.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, a robust synthetic protocol via Suzuki-Miyaura coupling, in-depth spectroscopic characterization, and its potential applications in drug discovery.

Compound Identification and Physicochemical Properties

IUPAC Name: 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde

The structure consists of a benzaldehyde moiety linked at its 3-position to the 1-position of a 3,5-dimethylbenzene ring. This biphenyl scaffold is a common motif in pharmacologically active molecules and functional materials.[1][2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 842140-47-0 | N/A |

| Molecular Formula | C₁₅H₁₄O | Calculated |

| Molecular Weight | 210.27 g/mol | Calculated |

| Canonical SMILES | Cc1cc(cc(c1)C)c2cccc(c2)C=O | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls such as 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[5]

Two primary retrosynthetic pathways are viable for this target molecule:

-

Pathway A: Coupling of 3-bromobenzaldehyde with 3,5-dimethylphenylboronic acid.

-

Pathway B: Coupling of (3-formylphenyl)boronic acid with 1-bromo-3,5-dimethylbenzene.

Both pathways are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail a representative protocol based on Pathway A.

Causality in Experimental Design

The selection of the catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, an in-situ generation from a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand is often more practical and cost-effective.[1]

-

Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this type of coupling, stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation.[3][5] An aqueous solution of a carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is typically used and is effective while being mild enough to tolerate the aldehyde functional group.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or 1,2-dimethoxyethane (DME)) and water is used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction occurs at the interface.[6]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of similar aryl bromides and boronic acids.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

3-bromobenzaldehyde

-

3,5-dimethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3,5-dimethylphenylboronic acid (1.1 eq), and triphenylphosphine (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add toluene to the flask to dissolve the solids. In a separate container, prepare a 2 M aqueous solution of sodium carbonate. Add the aqueous sodium carbonate solution to the reaction mixture, followed by palladium(II) acetate (0.02 eq).

-

Reaction: Heat the biphasic mixture to reflux (typically around 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Spectroscopic Characterization and Data Interpretation

As no specific experimental data for 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is readily available in the searched literature, the following represents predicted data based on the analysis of its structural components and analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aldehyde-H | 10.0 - 10.1 | s | 1H | -CHO | Aldehyde protons are highly deshielded and appear as a singlet far downfield. |

| Aromatic-H | 7.9 - 8.1 | m | 2H | Protons ortho to -CHO | Deshielded by the electron-withdrawing aldehyde group. |

| Aromatic-H | 7.5 - 7.7 | m | 2H | Other protons on the benzaldehyde ring | Typical aromatic region, with splitting patterns determined by their positions relative to the other substituents. |

| Aromatic-H | 7.2 - 7.4 | s | 2H | Protons on the dimethylphenyl ring (ortho to the other ring) | Appear as a singlet due to symmetry. |

| Aromatic-H | 7.0 - 7.1 | s | 1H | Proton on the dimethylphenyl ring (para to the other ring) | Appears as a singlet. |

| Methyl-H | 2.3 - 2.4 | s | 6H | -CH₃ | Aromatic methyl groups typically appear in this region as a singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the various aromatic carbon signals.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Assignment | Rationale |

| Carbonyl-C | 190 - 193 | -CHO | The carbonyl carbon of an aromatic aldehyde is highly deshielded. |

| Aromatic-C | 125 - 145 | Ar-C | A complex set of signals corresponding to the 12 aromatic carbons. Quaternary carbons will typically have lower intensities. |

| Methyl-C | 20 - 22 | -CH₃ | The methyl carbons attached to an aromatic ring appear in this upfield region. |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Table 4: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1705 | Strong | C=O stretch of the aromatic aldehyde |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde (Fermi doublet) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretching vibrations |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 210 | [M]⁺, Molecular ion peak |

| 209 | [M-H]⁺, Loss of the aldehyde proton |

| 181 | [M-CHO]⁺, Loss of the formyl group |

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently found in marketed drugs and clinical candidates.[1][2] Its semi-rigid nature allows it to present substituents in a well-defined spatial orientation, facilitating interactions with biological targets such as enzymes and receptors.

The aldehyde functional group, while reactive, can serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration.

Potential Roles of 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde in Drug Development:

-

Core Scaffold: This molecule can serve as a foundational building block for the synthesis of more complex drug candidates. The biphenyl core provides a robust framework, while the dimethyl groups can be used to fine-tune lipophilicity and steric interactions.

-

Precursor for Bioactive Molecules: The aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, imines, and oximes, opening avenues to a wide array of derivatives with diverse pharmacological profiles.

-

Modulation of Drug Properties: The meta-substitution pattern of the aldehyde and the dimethyl groups on the respective rings can influence the molecule's conformation and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile. Biphenyl derivatives have been investigated for a wide range of therapeutic areas, including as anti-inflammatory, antihypertensive, and anticancer agents.[2]

Workflow for the utilization of the title compound in drug discovery.

Conclusion

3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a valuable compound for chemical and pharmaceutical research. Its synthesis is readily achievable through well-established Suzuki-Miyaura coupling protocols. The biphenyl core, combined with the synthetically versatile aldehyde group, makes it an attractive starting point for the development of novel therapeutic agents and advanced materials. This guide provides the necessary technical information for its synthesis, characterization, and strategic application in research and development.

References

- Amarasinghe, N. R.; Turner, P.; Todd, M. H. Adv. Synth.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

-

PubChem. Benzaldehyde, 3,5-dimethyl-. [Link]

-

NIST. Benzaldehyde, 3,5-dimethyl-. [Link]

-

ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]

-

ACS Omega. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]

-

ResearchGate. Biphenyl aldehyde substrates for selective meta-C–H functionalization. [Link]

-

Supporting Information. 3'-Methyl-[1,1'-biphenyl]-2-carbaldehyde. [Link]

-

PMC. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Lund University. Convenient synthesis of benzene-1,3,5-tricarbaldehyde and congeners. [Link]

-

American Chemical Society. Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. [Link]

-

Beilstein Journals. Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. [Link]

-

American Chemical Society. Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. [Link]

-

CD Bioparticles. biphenyl-3,3',5,5'-tetracarbaldehyde. [Link]

-

ResearchGate. Rational development of meta‐selective C−H functionalization of biphenyl compounds. [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

-

PMC. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]

Sources

The Strategic Role of Substituted Biphenyl Aldehydes: From Discovery to Therapeutic Application

Executive Summary

Substituted biphenyl aldehydes represent a privileged scaffold in modern medicinal chemistry, serving as the critical "pivot point" for the synthesis of the "Sartan" class of Angiotensin II Receptor Blockers (ARBs).[1] While the final drug substances often contain tetrazoles or carboxylic acids, the biphenyl aldehyde is the versatile electrophilic intermediate that allows for the divergent synthesis of multiple blockbuster therapeutics, including Valsartan and Telmisartan. This guide analyzes the historical genesis of this scaffold, the transition-metal catalysis that enabled its industrial scalability, and the precise protocols required for its synthesis.

Part 1: Historical Genesis & The "Sartan" Revolution

The discovery of substituted biphenyls is inextricably linked to the race for non-peptide Angiotensin II antagonists in the 1980s.

The DuPont Breakthrough (1986-1990)

Prior to the 1980s, the Renin-Angiotensin-Aldosterone System (RAAS) could only be modulated by ACE inhibitors (like Captopril) or peptide analogs (like Saralasin), which suffered from poor oral bioavailability.

The turning point occurred at DuPont Merck Pharmaceutical , led by the team of Carini, Duncia, and Wong. They identified that simple benzylimidazoles possessed weak affinity for the AT1 receptor. The critical leap was the replacement of the single phenyl ring with a biphenyl scaffold .

-

The "Ortho" Twist: The team discovered that an acidic group (carboxylic acid or tetrazole) at the ortho position of the distal phenyl ring was essential for activity. This substitution forces the two phenyl rings to twist out of coplanarity (approx. 50-60° torsion angle), creating a unique 3D pharmacophore that perfectly mimics the C-terminal phenylalanine-histidine-leucine residues of Angiotensin II.

The Aldehyde as a Divergent Intermediate

While Losartan (the first ARB) utilizes a hydroxymethyl group, subsequent "Sartans" required more complex side chains.

-

Valsartan: Requires a reductive amination of a biphenyl aldehyde with L-valine.[1]

-

Telmisartan: Utilizes two benzimidazole units linked via a biphenyl core, often accessible via aldehyde condensation.

The 4'-formyl-2-biphenylcarbonitrile thus emerged as a high-value intermediate, allowing chemists to install the essential tetrazole on one ring while manipulating the aldehyde on the other to fine-tune lipophilicity and metabolic stability.

Part 2: Synthetic Evolution & Mechanism (The "How")

The synthesis of the biphenyl bond was historically difficult, relying on harsh Ullmann couplings (copper powder, >200°C). The industrial viability of biphenyl aldehydes was unlocked by Palladium-catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction .[2]

The Suzuki-Miyaura Catalytic Cycle

The synthesis of biphenyl aldehydes typically involves coupling a 4-formylphenylboronic acid with an aryl halide. This reaction proceeds through a predictable Pd(0)/Pd(II) cycle.

Key Mechanistic Insight: The presence of the electron-withdrawing formyl group (-CHO) on the boronic acid can retard transmetallation. Therefore, the choice of base and ligand is critical to maintain catalyst turnover.

Figure 1: The Suzuki-Miyaura catalytic cycle for biphenyl synthesis. Note the critical role of base activation prior to transmetallation.

Part 3: Critical Experimental Protocol

Protocol: Green Synthesis of 4'-Formyl-2-biphenylcarbonitrile

Target Molecule: A key intermediate for Valsartan. Rationale: This protocol utilizes a PEG-400/Water system, avoiding toxic dipolar aprotic solvents (DMF/DMAc) often restricted in late-stage pharmaceutical manufacturing.

Reagents & Materials

| Reagent | Equiv.[3][4][5][6] | Role |

| 2-Bromobenzonitrile | 1.0 | Electrophile (Aryl Halide) |

| 4-Formylphenylboronic acid | 1.2 | Nucleophile (Boronic Acid) |

| PdCl₂ | 0.005 | Pre-catalyst (High turnover) |

| K₂CO₃ | 3.0 | Base (Activator) |

| PEG-400 / Water | 1:1 v/v | Green Solvent System |

Step-by-Step Methodology

-

System Preparation:

-

Charge a 3-neck round bottom flask with PEG-400 (6 mL) and deionized water (6 mL).

-

Degas the solvent stream with Nitrogen (N₂) for 15 minutes to prevent homocoupling of the boronic acid.

-

-

Reagent Addition:

-

Reaction:

-

Stir vigorously at room temperature (25°C) .

-

Process Control: Monitor via TLC (EtOAc/Hexane 1:4) or HPLC every 60 minutes.

-

Endpoint: Reaction typically completes within 3 hours. Look for the disappearance of the nitrile starting material.

-

-

Work-up:

-

Quench by pouring the mixture into ice-cold water (20 mL). The product often precipitates as a solid.

-

Extract with Ethyl Acetate (3 x 10 mL).[3]

-

Wash combined organics with Brine (sat. NaCl) to remove residual PEG.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, gradient 5-10% EtOAc in Hexanes).

-

Yield Expectation: 90-94% isolated yield.

Part 4: Structural Activity Relationship (SAR) & Applications

The utility of the biphenyl aldehyde lies in its "Orthogonal Reactivity." The aldehyde and the nitrile (or other ortho-substituent) can be manipulated independently.

The "Sartan" Workflow

The following diagram illustrates how the biphenyl aldehyde serves as the divergence point for Valsartan synthesis.

Figure 2: The divergent synthesis of Valsartan from the aldehyde intermediate. The aldehyde allows for the introduction of the chiral amino acid side chain.

Why Ortho-Substitution Matters

-

Receptor Binding: The AT1 receptor contains a hydrophobic pocket that accommodates the biphenyl unit. The ortho substituent (tetrazole/acid) forms a critical salt bridge or hydrogen bond with Arg167 or Lys199 in the receptor.

-

Metabolic Stability: The twisted conformation induced by the ortho-substituent prevents rapid P450 oxidation of the biphenyl bridge, extending the half-life of the drug.

Part 5: Future Directions

The field is moving beyond traditional Suzuki couplings toward C-H Activation .

-

Direct Formylation: Recent advances utilize Ruthenium or Rhodium catalysts to directly install the formyl group onto the biphenyl core via C-H activation, bypassing the need for pre-functionalized aryl halides.

-

Flow Chemistry: Continuous flow synthesis of biphenyl aldehydes is becoming standard to manage the exothermicity of large-scale organometallic reactions.

References

-

Discovery of Losartan: Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of antihypertensive drugs."[7][8] Journal of Medicinal Chemistry. Link

-

Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Green Synthesis Protocol: Chen, X., et al. (2020). "Efficient synthesis of biphenyl derivatives via Suzuki-Miyaura coupling in PEG-400/Water." European Journal of Medicinal Chemistry. Link[3]

-

Valsartan Synthesis: Goossen, L. J., et al. (2007). "Synthesis of Valsartan via Decarboxylative Biaryl Coupling." Journal of Organic Chemistry. Link

-

Sartan Impurities & Structure: Havlíček, J., et al. (2015). "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil." Molecules. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Biphenyl Carboxaldehyde Derivatives

Topic: Introduction to Biphenyl Carboxaldehyde Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenyl carboxaldehydes represent a critical class of organic intermediates characterized by two benzene rings linked by a single bond, with at least one formyl (-CHO) group attached. These derivatives serve as the structural backbone for high-value pharmaceuticals, particularly Angiotensin II receptor antagonists ("sartans"), and advanced materials such as Covalent Organic Frameworks (COFs) and Organic Light-Emitting Diodes (OLEDs).

This guide provides a rigorous technical analysis of their chemical architecture, synthesis methodologies, and applications. It moves beyond basic descriptions to explore the mechanistic causality of their reactivity and offers validated protocols for laboratory and industrial scale-up.

Chemical Architecture & Reactivity

The biphenyl carboxaldehyde scaffold combines the extended

-

Conjugation Effects: The twist angle between the two phenyl rings (typically

in solution) limits full planarity, yet sufficient conjugation exists to stabilize radical intermediates, making these compounds excellent candidates for radical-mediated functionalization. -

Aldehyde Versatility: The formyl group acts as a "chemical handle" for:

-

Reductive Amination: Critical for introducing nitrogen-containing heterocycles (e.g., benzimidazoles in Telmisartan).

-

Condensation Reactions: Formation of Schiff bases (imines) for COF construction.

-

Knoevenagel Condensation: Extension of the carbon skeleton for OLED chromophores.

-

Synthesis Strategies

While classical formylation (Vilsmeier-Haack) is possible, it often suffers from regioselectivity issues on the biphenyl ring. The industry standard has shifted toward transition-metal-catalyzed cross-coupling due to its modularity.

The Suzuki-Miyaura Protocol (Dominant Pathway)

The most robust method involves the coupling of a formyl-substituted aryl boronic acid with an aryl halide. This route tolerates the aldehyde functionality, avoiding the need for protecting groups.

Mechanism Visualization

The following diagram outlines the catalytic cycle, highlighting the role of the base in the transmetalation step—often the rate-determining step in hindered biphenyl systems.

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for biphenyl synthesis. Note the critical role of base activation prior to transmetalation.

Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde

Objective: Synthesis of 4-biphenylcarboxaldehyde via Suzuki coupling. Scale: 10 mmol | Expected Yield: >90%

Reagents:

-

4-Bromobenzaldehyde (1.85 g, 10 mmol)

-

Phenylboronic acid (1.46 g, 12 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Sodium Carbonate (Na₂CO₃, 2M aqueous solution, 10 mL)

-

Solvent: Toluene/Ethanol (4:1 ratio, 20 mL)

Step-by-Step Workflow:

-

Degassing: Charge a 3-neck round-bottom flask with toluene, ethanol, and Na₂CO₃ solution. Sparge with Argon for 15 minutes to remove dissolved O₂ (prevents homocoupling and catalyst oxidation).

-

Catalyst Formation: Add Pd(OAc)₂ and PPh₃. Stir for 5 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

-

Addition: Add 4-bromobenzaldehyde and phenylboronic acid.

-

Reflux: Heat to mild reflux (approx. 85°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to RT. Separate organic layer.[1][2] Wash aqueous layer with EtOAc (2x).[2] Combine organics, wash with brine, dry over MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize from hexane or purify via silica gel chromatography to yield a white solid.

Applications in Drug Discovery (Sartans)

Biphenyl carboxaldehydes are pivotal in the synthesis of Angiotensin II Receptor Blockers (ARBs), such as Telmisartan . While early syntheses used alkylation of benzimidazoles with biphenyl bromides, modern "convergent" routes utilize biphenyl aldehydes for higher regioselectivity.

The Convergent Route to Telmisartan

In this advanced pathway, the aldehyde functionality allows for a reductive amination sequence that builds the benzimidazole ring onto the biphenyl core, avoiding the formation of regioisomers common in alkylation reactions.

Key Intermediate: 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde.[3]

Figure 2: Convergent synthesis of Telmisartan utilizing a biphenyl carboxaldehyde intermediate to ensure regiocontrol.

Why this matters: The aldehyde enables the construction of the benzimidazole nitrogen-carbon bond in situ, eliminating the need to separate N1/N3 isomers that plague the alkylation of pre-formed benzimidazoles.

Applications in Materials Science (COFs)

In materials science, 4,4'-diformyl-1,1'-biphenyl is a "linker" of choice for Covalent Organic Frameworks (COFs). The aldehyde groups react with multi-functional amines to form crystalline, porous networks via imine linkages.

COF Synthesis Mechanism

The formation of the COF relies on the reversibility of the imine bond formation. This thermodynamic control allows the structure to "error check" and anneal into the most stable, crystalline form.

Protocol Summary (Solvothermal):

-

Monomers: 4,4'-diformylbiphenyl + 1,3,5-tris(4-aminophenyl)benzene.

-

Solvent: Mesitylene/Dioxane (1:1) + 6M Aqueous Acetic Acid (Catalyst).

-

Conditions: Sealed tube, 120°C for 72 hours (undisturbed).

-

Result: A highly porous, crystalline solid (e.g., TPB-TP-COF).

Figure 3: Mechanism of Covalent Organic Framework (COF) crystallization via reversible imine condensation.

Comparative Data: Synthesis Methods

| Method | Key Reagents | Yield | Selectivity | Primary Utility |

| Suzuki Coupling | Aryl Boronic Acid + Aryl Halide + Pd(0) | 85-98% | High (Regiospecific) | Pharma & Materials (Versatile) |

| Vilsmeier-Haack | Biphenyl + POCl₃ + DMF | 60-75% | Moderate (Mixture of isomers) | Low-cost bulk reagents |

| Rieche Formylation | Biphenyl + SnCl₄ + Dichloromethyl methyl ether | 70-85% | Moderate to Good | Acid-stable substrates |

| Oxidation | Methylbiphenyl + DDQ or SeO₂ | 50-70% | High (Precursor dependent) | When methyl precursor is available |

Safety & Handling

CAS No: 3218-36-8 (4-Biphenylcarboxaldehyde)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid dust formation.[4][5][6][7][8][9]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

-

Suzuki-Miyaura Coupling Protocol

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

-

Telmisartan Synthesis (Convergent Route)

-

COF Synthesis & Applications

-

Biphenyl Carboxaldehyde Safety Data

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Biphenylcarboxaldehyde. Link

-

-

General Review of Biphenyls in Pharma

-

Gomes, P., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Link

-

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. Production of 4-formyl-4'-methylbiphenyl (1995) | Komatsu Makoto [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

Commercial availability of 3-(3,5-Dimethylphenyl)benzaldehyde

An In-Depth Technical Guide to 3-(3,5-Dimethylphenyl)benzaldehyde for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dimethylphenyl)benzaldehyde (CAS No. 842140-47-0), a key aromatic aldehyde intermediate. The document details its chemical identity, commercial availability, established synthesis methodologies, and critical analytical characterization data. Furthermore, it explores the compound's utility as a versatile building block in medicinal chemistry and drug discovery, highlighting its role in the synthesis of various pharmacologically active scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent in their research and development programs.

Chemical Identity and Physicochemical Properties

3-(3,5-Dimethylphenyl)benzaldehyde, also known by its IUPAC name 3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, is a biaryl aldehyde that serves as a valuable intermediate in organic synthesis. Its structure consists of a benzaldehyde moiety substituted at the 3-position with a 3,5-dimethylphenyl group.

| Property | Value | Source |

| CAS Number | 842140-47-0 | Sigma-Aldrich |

| Molecular Formula | C₁₅H₁₄O | N/A |

| Molecular Weight | 210.27 g/mol | N/A |

| IUPAC Name | 3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | Sigma-Aldrich |

| Synonyms | 3-(3,5-Dimethylphenyl)benzaldehyde | Sigma-Aldrich |

| Physical Description | Typically supplied as a solid (powder/crystals) | N/A |

Commercial Availability and Procurement

3-(3,5-Dimethylphenyl)benzaldehyde is commercially available from several chemical suppliers, primarily as a research-grade chemical. It is typically offered in various purities and quantities suitable for laboratory-scale synthesis and early-stage drug discovery efforts.

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Milligrams to grams |

| AA Blocks, Inc. | Not specified | Available via distributors like Sigma-Aldrich |

For procurement, researchers should consult the catalogs of major chemical suppliers. It is advisable to obtain a certificate of analysis (CoA) to confirm the purity and identity of the material before use in sensitive applications.

Synthesis Methodologies

The synthesis of substituted benzaldehydes often involves the controlled oxidation of corresponding methyl groups on an aromatic ring. For structurally related dimethylbenzaldehydes, several methods have been patented, primarily starting from mesitylene (1,3,5-trimethylbenzene). These methods highlight industrial approaches to selective oxidation.

Key synthesis strategies for related dimethylbenzaldehydes include:

-

Catalytic Oxidation: This method involves the selective oxidation of one methyl group of mesitylene. A patented process describes using a cobalt salt catalyst in conjunction with a brominated quaternary ammonium salt, with oxygen serving as the oxidant. This approach is noted for its high raw material conversion and product selectivity.[1]

-

Electrolytic Synthesis: An alternative industrial method uses the indirect electrolytic oxidation of mesitylene. In this process, a Mn²⁺ salt is electrochemically oxidized to a high-valent manganese species (Mn³⁺, Mn⁴⁺), which then acts as the oxidizing agent to convert a methyl group to an aldehyde. This allows for the regeneration and recycling of the manganese mediator.[2]

-

Chloromethylation Route: The chloromethylation of mesitylene is also cited as a successful laboratory and potential industrial route, which would be followed by subsequent oxidation to the aldehyde.[1]

The logical workflow for a common synthesis approach is illustrated below.

Caption: General workflow for the synthesis of 3,5-Dimethylbenzaldehyde from Mesitylene.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 3-(3,5-Dimethylphenyl)benzaldehyde. Standard analytical techniques are employed for this purpose. While specific spectral data for the exact title compound is not broadly published, data for the closely related isomer, 3,5-dimethylbenzaldehyde, is available and provides a reference for the expected spectroscopic features.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, a distinct singlet for the aldehyde proton (~9-10 ppm), and singlets for the two methyl groups. |

| ¹³C NMR | Resonances for aromatic carbons, a downfield signal for the aldehyde carbonyl carbon (~190-195 ppm), and signals for the methyl carbons. |

| IR Spectroscopy | A strong characteristic C=O stretching vibration for the aldehyde group around 1700-1710 cm⁻¹[3]. C-H stretches for the aromatic rings and methyl groups will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Reference spectral data for the isomer 3,5-dimethylbenzaldehyde can be found in public databases such as the NIST Chemistry WebBook and PubChem, which can be useful for comparative analysis.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

Aromatic aldehydes are fundamental building blocks in the synthesis of a vast array of heterocyclic and polycyclic compounds. The benzaldehyde scaffold, in particular, is a precursor to numerous classes of compounds with significant pharmacological activities.[6][7] Derivatives of 3-(3,5-Dimethylphenyl)benzaldehyde can be utilized to introduce a substituted biaryl motif into target molecules, which can be crucial for modulating properties like target affinity, selectivity, and pharmacokinetic profiles.

The aldehyde functional group is highly versatile, enabling a variety of chemical transformations:

-

Reductive Amination: Reaction with primary or secondary amines to form C-N bonds, a cornerstone of modern medicinal chemistry for accessing diverse amine libraries.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C bonds to synthesize stilbenes and other olefinic compounds.

-

Condensation Reactions: Claisen-Schmidt condensation with ketones to form chalcones, which are known precursors to flavonoids and exhibit a wide range of bioactivities including antimicrobial and anticancer effects.[6]

-